Cas no 871842-90-9 (2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1))

2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- 2-(4-Methoxyphenyl)-L-alanine hydrochloride (1:1)
- (R)-2-AMINO-2-(4-METHOXYPHENYL)PROPIONIC ACIDHYDROCHLORIDE
- 871842-90-9
- (2R)-2-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE
- (R)-2-Amino-2-(4-methoxyphenyl)propionic acid hydrochloride
- (R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride
- (R)-2-Amino-2-(4-methoxyphenyl)propanoicacidhydrochloride
- SCHEMBL1971292
- 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1)
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- MDL: MFCD12068680
- インチ: InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H/t10-;/m1./s1
- InChIKey: IFVVCVKMEDGDOP-HNCPQSOCSA-N
- ほほえんだ: C[C@@](C1=CC=C(C=C1)OC)(C(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 231.0662210Da
- どういたいしつりょう: 231.0662210Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM317134-1g |
(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride |
871842-90-9 | 95% | 1g |
$1053 | 2021-06-09 |
2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 関連文献
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2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1)に関する追加情報
Introduction to 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) and Its Significance in Modern Research
2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1), identified by the CAS number 871842-90-9, is a compound of growing interest in the field of pharmaceutical and biochemical research. This zwitterionic derivative, featuring a phenyl ring substituted with a methoxy group and an l-alanine moiety, has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular biology.
The compound’s structure consists of a chiral l-alanine backbone, which is crucial for its interaction with biological systems. The presence of the methoxy group at the para position of the phenyl ring enhances its solubility and stability, making it a valuable candidate for various synthetic and analytical applications. The hydrochloride salt form (1:1) ensures better crystallinity and handling properties, facilitating its use in high-throughput screening and other laboratory procedures.
In recent years, 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) has been explored for its potential role in developing novel therapeutic agents. Its aromatic ring system provides a scaffold for further chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities. Researchers have been particularly interested in its interactions with enzymes and receptors, as these interactions are pivotal in many disease pathways.
One of the most compelling areas of research involving 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) is its application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with various cancers and inflammatory diseases. The phenyl ring and the methoxy group in this compound can serve as pharmacophores, interacting with specific residues on kinase domains to modulate their activity. Preliminary studies have shown promising results in inhibiting certain kinases, suggesting its potential as a lead compound for further drug development.
Furthermore, 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) has been investigated for its role in peptide mimetics. Peptides are short chains of amino acids that play numerous roles in biological processes, but their use as therapeutics is often limited by stability and bioavailability issues. By incorporating this compound into peptide analogs, researchers aim to enhance their pharmacokinetic properties while retaining biological activity. The l-alanine moiety provides a mimic of natural amino acids, while the phenyl ring can be used to introduce additional functional groups that improve binding affinity.
The compound’s chiral nature also makes it an interesting candidate for studying stereoselectivity in drug design. Enantiomers, which are mirror-image isomers of chiral molecules, can exhibit significantly different biological activities. Understanding how the stereochemistry of 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) influences its interactions with biological targets is crucial for optimizing drug efficacy and minimizing side effects. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are being employed to elucidate these interactions at a molecular level.
In addition to its pharmaceutical applications, 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) has found utility in material science. Its ability to form stable crystals makes it a suitable candidate for use as a building block in supramolecular chemistry. By designing molecules that incorporate this compound as a core structure, researchers can create materials with unique properties such as self-assembly into specific architectures or responsiveness to environmental stimuli.
The synthesis of 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) is another area of active research. Efficient synthetic routes are essential for producing sufficient quantities of the compound for both research and commercial purposes. Recent advances in catalytic methods have enabled more sustainable and scalable production processes. For instance, transition metal-catalyzed cross-coupling reactions have been used to construct the phenyl ring efficiently. Additionally, green chemistry principles are being applied to minimize waste and reduce energy consumption during synthesis.
The analytical characterization of 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) is equally important. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about the compound’s structure and purity. These data are crucial for ensuring that the compound meets the stringent requirements for use in biological assays and therapeutic applications.
In conclusion, 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) is a versatile compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an attractive scaffold for drug discovery, while its chiral nature offers opportunities for studying stereoselectivity. As research continues to uncover new applications for this compound, 871842-90-9 will undoubtedly remain a key molecule in both academic and industrial settings.
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